![molecular formula C23H21N3O6 B3531297 N-(2-methoxy-5-nitrophenyl)-2-{2-[(3-methylphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B3531297.png)
N-(2-methoxy-5-nitrophenyl)-2-{2-[(3-methylphenyl)amino]-2-oxoethoxy}benzamide
Overview
Description
N-(2-methoxy-5-nitrophenyl)-2-{2-[(3-methylphenyl)amino]-2-oxoethoxy}benzamide is a chemical compound with the molecular formula C28H26N2O7. It is a potent inhibitor of protein kinases, which are enzymes that regulate cellular signaling pathways. This compound has been the subject of extensive research due to its potential therapeutic applications in cancer treatment.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-nitrophenyl)-2-{2-[(3-methylphenyl)amino]-2-oxoethoxy}benzamide involves the inhibition of protein kinases, specifically the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). By blocking the activity of these receptors, this compound prevents the activation of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anticancer properties, N-(2-methoxy-5-nitrophenyl)-2-{2-[(3-methylphenyl)amino]-2-oxoethoxy}benzamide has also been shown to have other biochemical and physiological effects. It has been reported to inhibit the production of inflammatory cytokines and to reduce oxidative stress in cells. This compound may also have neuroprotective effects and could be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-methoxy-5-nitrophenyl)-2-{2-[(3-methylphenyl)amino]-2-oxoethoxy}benzamide in lab experiments is its potency as a protein kinase inhibitor. This compound is highly selective for EGFR and VEGFR, which are important targets in cancer therapy. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on N-(2-methoxy-5-nitrophenyl)-2-{2-[(3-methylphenyl)amino]-2-oxoethoxy}benzamide. One area of interest is the development of more potent and selective protein kinase inhibitors based on the structure of this compound. Another direction is the investigation of the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to explore the potential clinical applications of this compound in cancer therapy.
Scientific Research Applications
N-(2-methoxy-5-nitrophenyl)-2-{2-[(3-methylphenyl)amino]-2-oxoethoxy}benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound works by blocking the activity of protein kinases, which are overactive in cancer cells and contribute to their uncontrolled growth.
properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-2-[2-(3-methylanilino)-2-oxoethoxy]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O6/c1-15-6-5-7-16(12-15)24-22(27)14-32-20-9-4-3-8-18(20)23(28)25-19-13-17(26(29)30)10-11-21(19)31-2/h3-13H,14H2,1-2H3,(H,24,27)(H,25,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUQSDGTZHAVAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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